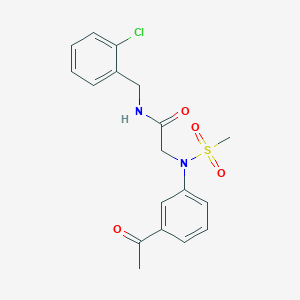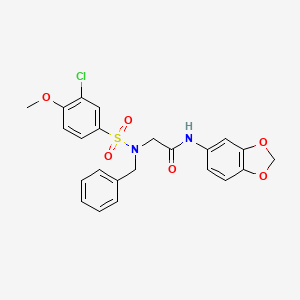![molecular formula C26H21N3O2S2 B3496505 2-[4-(4-Methoxyphenyl)-6-methylpyrimidin-2-yl]sulfanyl-1-phenothiazin-10-ylethanone](/img/structure/B3496505.png)
2-[4-(4-Methoxyphenyl)-6-methylpyrimidin-2-yl]sulfanyl-1-phenothiazin-10-ylethanone
Overview
Description
2-[4-(4-Methoxyphenyl)-6-methylpyrimidin-2-yl]sulfanyl-1-phenothiazin-10-ylethanone is a complex organic compound that features a unique combination of pyrimidine, phenothiazine, and ethanone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methoxyphenyl)-6-methylpyrimidin-2-yl]sulfanyl-1-phenothiazin-10-ylethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine and phenothiazine intermediates, followed by their coupling through a sulfanyl linkage.
Preparation of Pyrimidine Intermediate: The pyrimidine intermediate can be synthesized by reacting 4-methoxybenzaldehyde with acetone in the presence of a base to form 4-(4-methoxyphenyl)-6-methylpyrimidine.
Preparation of Phenothiazine Intermediate: The phenothiazine intermediate can be synthesized by reacting phenothiazine with an appropriate acylating agent to form phenothiazin-10-ylethanone.
Coupling Reaction: The final step involves coupling the pyrimidine and phenothiazine intermediates through a sulfanyl linkage using a thiol reagent under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Methoxyphenyl)-6-methylpyrimidin-2-yl]sulfanyl-1-phenothiazin-10-ylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and sulfanyl groups, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; typically performed in anhydrous solvents under inert atmosphere.
Substitution: Halides, amines; typically performed in polar solvents with or without catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted derivatives with new functional groups replacing the methoxy or sulfanyl groups.
Scientific Research Applications
2-[4-(4-Methoxyphenyl)-6-methylpyrimidin-2-yl]sulfanyl-1-phenothiazin-10-ylethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Biological Studies: The compound can be used as a probe to study biochemical pathways and interactions due to its ability to bind to specific proteins or enzymes.
Industrial Applications: The compound can be used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-[4-(4-Methoxyphenyl)-6-methylpyrimidin-2-yl]sulfanyl-1-phenothiazin-10-ylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
2-[4-(4-Methoxyphenyl)-6-methylpyrimidin-2-yl]sulfanyl-1-phenothiazin-10-ylethanone: shares similarities with other compounds that have pyrimidine, phenothiazine, or sulfanyl groups, such as:
Uniqueness
- The unique combination of pyrimidine, phenothiazine, and ethanone groups in this compound provides distinct electronic and steric properties that may enhance its interaction with biological targets and its potential applications in various fields.
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)-6-methylpyrimidin-2-yl]sulfanyl-1-phenothiazin-10-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O2S2/c1-17-15-20(18-11-13-19(31-2)14-12-18)28-26(27-17)32-16-25(30)29-21-7-3-5-9-23(21)33-24-10-6-4-8-22(24)29/h3-15H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTHXMMCGCIETP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B3496427.png)


![5-[(4-benzyl-1-piperidinyl)carbonyl]-2-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide](/img/structure/B3496448.png)
![4-[2-(2-METHYLPROPYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL]BENZOIC ACID](/img/structure/B3496472.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylphenoxy)methyl]benzamide](/img/structure/B3496473.png)
![methyl 3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-hydroxy-5-nitrobenzoate](/img/structure/B3496480.png)
![8-ethyl-2-(4-morpholinyl)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B3496487.png)
![N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3496491.png)

![N-(3-acetylphenyl)-2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3496512.png)
![1-[2-(1-Methylcyclopropyl)phenyl]-3-naphthalen-1-ylurea](/img/structure/B3496519.png)
![4-({N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzamide](/img/structure/B3496520.png)
![N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]acetamide](/img/structure/B3496523.png)
